Einecs 260-695-3
Description
Nomenclature and Structural Context of the Compound
The compound is systematically named as the 1:1 reaction product of acrylic acid and 3-(triethoxysilyl)-1-propanamine. ontosight.ai It is also referred to as 3-(Triethoxysilyl)propylamino acrylic acid. ontosight.ai The formation of this compound involves a condensation reaction between the carboxylic acid group of acrylic acid and the primary amine group of 3-(triethoxysilyl)-1-propanamine. ontosight.ai
The resulting structure possesses two key functional regions: the acrylic moiety, which contains a polymerizable double bond, and the triethoxysilyl group. ontosight.ai The silane (B1218182) portion of the molecule can undergo hydrolysis and condensation, leading to the formation of siloxane (Si-O-Si) bonds. ontosight.ai This dual reactivity is central to its utility.
Table 1: Chemical Identification of Acrylic Acid - 3-(triethoxysilyl)-1-propanamine (1:1)
| Identifier | Value |
|---|---|
| EINECS Number | 260-695-3 |
| CAS Number | 57235-59-3 |
| Chemical Formula | C12H27NO5Si |
| Molecular Weight | 293.43 g/mol |
Significance in Advanced Materials Science and Biomedical Engineering
The unique bifunctional nature of this aminosilane-acrylic acid conjugate underpins its importance in several advanced scientific fields.
In materials science , the compound is extensively used as a coupling agent and an adhesion promoter. ontosight.aiatamanchemicals.com Its triethoxysilyl groups can form strong covalent bonds with inorganic substrates such as glass and silica (B1680970), while the acrylic end can polymerize or interact with organic polymer matrices. researchgate.net This bridging capability enhances the interfacial adhesion in composite materials, leading to improved mechanical properties like increased modulus, creep resistance, and wear resistance. google.com The incorporation of such silanes into acrylic resins can also enhance resistance to environmental factors like UV radiation and moisture. researchgate.net Research has shown that aminosilane-modified silica nanoparticles can be effectively integrated into acrylic acid polymers to create nanocomposites with superior thermal and mechanical properties without compromising optical clarity. google.com
In the field of biomedical engineering , the ability to functionalize surfaces is paramount. Aminosilane-acrylic acid conjugates are employed for the surface modification of biomedical devices and implants. ontosight.aibiointerfaceresearch.com The silane component allows for the covalent attachment to the surfaces of materials like glass or metal oxides, while the acrylic group provides a handle for further chemical modifications, such as the attachment of biomolecules. mdpi.comresearchgate.net This is crucial for developing biosensors, where the immobilization of biorecognition elements is a key step, and for creating biocompatible coatings that can reduce non-specific protein adsorption and cell adhesion. researchgate.netgoogle.com For instance, surfaces modified with aminosilanes can be further functionalized to create specific interactions, which is a technique explored in drug delivery systems and tissue engineering scaffolds. biointerfaceresearch.comgoogle.com
Historical Perspectives on Aminosilane-Acrylic Acid Conjugates Research Trajectories
The study of aminosilane-acrylic acid conjugates is part of a broader research trend in silane coupling agents and their applications. The initial interest in silanes was driven by the need to improve the adhesion between inorganic fillers and organic polymer matrices in composite materials.
Early research focused on understanding the fundamental chemistry of silane coupling agents, including their hydrolysis, condensation, and interaction with various surfaces. The development of various functionalized silanes, including amino-functional silanes like 3-aminopropyltriethoxysilane (B1664141) (APTES), broadened their applicability. mdpi.com
The convergence of silane chemistry with polymer science, particularly with acrylic polymers, marked a significant advancement. Researchers began to explore the synthesis of polymers that incorporated these reactive silane moieties. This led to the development of materials with enhanced durability and performance characteristics. ontosight.aigoogle.com
More recently, the focus has shifted towards more sophisticated applications, particularly in nanotechnology and biomedicine. The ability to create well-defined surface modifications at the nanoscale has opened up new avenues for research. researchgate.net Studies now delve into the precise control of surface chemistry to influence biological interactions, such as protein adsorption and cell adhesion, for applications in biocompatible materials and biosensors. researchgate.netgoogle.com The use of aminosilane-functionalized nanoparticles in conjunction with acrylic-based polymers continues to be an active area of investigation, with ongoing efforts to develop novel materials with tailored properties for specific, high-performance applications. google.comfrontiersin.org
Structure
3D Structure of Parent
Properties
CAS No. |
57358-97-1 |
|---|---|
Molecular Formula |
C9H23NO3Si.C3H4O2 C12H27NO5Si |
Molecular Weight |
293.43 g/mol |
IUPAC Name |
prop-2-enoic acid;3-triethoxysilylpropan-1-amine |
InChI |
InChI=1S/C9H23NO3Si.C3H4O2/c1-4-11-14(12-5-2,13-6-3)9-7-8-10;1-2-3(4)5/h4-10H2,1-3H3;2H,1H2,(H,4,5) |
InChI Key |
FQNBKXWJDLTWCW-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Si](CCCN)(OCC)OCC.C=CC(=O)O |
Origin of Product |
United States |
Synthetic Methodologies and Mechanistic Investigations
Condensation Reactions for Acrylic Acid - 3-(triethoxysilyl)-1-propanamine (1:1) Formation
The formation of the target compound is typically achieved through the condensation reaction between acrylic acid and 3-(triethoxysilyl)-1-propanamine (APTES) in a 1:1 molar ratio. ontosight.ai This reaction links the acrylic acid moiety to the aminopropyl group of the silane (B1218182), creating a bifunctional molecule with both a polymerizable acrylic group and hydrolyzable triethoxysilyl groups. ontosight.ai
The efficiency and outcome of the condensation reaction are highly dependent on the chosen reaction parameters. ontosight.ai The selection of temperature, solvent, and any catalytic agents can significantly influence the reaction rate, yield, and the purity of the final product. ontosight.aigoogle.com
For instance, in related syntheses involving the reaction of aminopropyl silanes with carboxylic acids or their derivatives, temperature control is critical. A study on the synthesis of a triethoxysilyl propylamino acetic acid, which involves reacting APTES with bromoacetic acid, was conducted at a controlled temperature of 60-65 °C for 24 hours to achieve the desired product. researchgate.net The choice of solvent is also paramount; anhydrous solvents like tetrahydrofuran (B95107) (THF) or toluene (B28343) are often used to prevent the premature hydrolysis of the triethoxysilyl groups, which would lead to unwanted side products. researchgate.net The use of a base, such as triethylamine (B128534) (TEA), can act as a catalyst and an acid scavenger, driving the reaction towards completion. researchgate.net
The following table illustrates typical parameters that are controlled in such syntheses.
| Parameter | Influence on Synthesis | Example System |
| Temperature | Affects reaction rate and selectivity. Higher temperatures can increase the rate but may also promote side reactions. | 60-65 °C was maintained for the synthesis of a silane-based carboxylic acid. researchgate.net |
| Solvent | Prevents premature hydrolysis of silane groups and dissolves reactants. | Anhydrous Tetrahydrofuran (THF) or Toluene are commonly used. researchgate.net |
| Catalyst/Base | Can accelerate the reaction and neutralize acidic byproducts to improve yield. | Triethylamine (TEA) is used as a base in the reaction of APTES with bromoacetic acid. researchgate.net |
Precursor Synthesis and Functionalization: Focusing on 3-(Triethoxysilyl)propylamine (APTES)
The quality and availability of the precursor, 3-(triethoxysilyl)propylamine (APTES), are fundamental to the successful synthesis of the title compound. APTES is a widely used aminosilane (B1250345) coupling agent with the chemical formula C₉H₂₃NO₃Si. ontosight.ai
A significant industrial route for producing APTES involves the catalytic hydrogenation of 2-cyanoethyltriethoxysilane. nih.gov In this process, the cyano group (-CN) is reduced to a primary amine group (-NH2). The reaction is typically carried out at high hydrogen pressure using a catalyst such as Raney nickel. nih.govechemi.com
This method is a key pathway for generating the primary amino-functional silane required for subsequent reactions. nih.gov
Another major synthetic route is the ammonia (B1221849) substitution process, which starts from γ-chloropropyltriethoxysilane. echemi.comchemicalbook.com This method involves reacting the chloropropyltriethoxysilane with a large excess of ammonia (NH₃) under high pressure. echemi.comprepchem.com The reaction yields the desired primary amine, although the formation of di- and trisubstituted amine byproducts can occur. echemi.com A described synthesis involves heating γ-chloropropyltriethoxysilane with liquid ammonia at 75°C in an autoclave, which, after purification, yields APTES. prepchem.com
A general method for synthesizing APTES also includes the reaction of 3-aminopropyl chloride with triethylamine and silicon tetrachloride. ontosight.ai
To achieve the high purity required for subsequent applications and syntheses, crude APTES is typically purified using vacuum distillation. nih.gov This technique allows for the separation of the desired product from unreacted starting materials, byproducts (like secondary and tertiary amines), and the catalyst. prepchem.com Performing the distillation under reduced pressure lowers the boiling point of the compound, preventing thermal degradation and ensuring a high-quality final product. nih.govchemicalbook.com
Mechanistic Studies of Silane Hydrolysis and Subsequent Condensation during Conjugate Formation
The triethoxysilyl group of the title compound and its precursor, APTES, is reactive, particularly in the presence of water. The mechanism of its reaction is generally understood to proceed in several steps. gelest.commdpi.com
Hydrolysis : The process begins with the hydrolysis of the ethoxy groups (-OC₂H₅) attached to the silicon atom. In the presence of water, these groups are replaced by hydroxyl groups (-OH), forming silanols (Si-OH). This reaction can be catalyzed by either acids or bases. gelest.comnih.govunm.edu ≡Si-OR + H₂O ⇌ ≡Si-OH + R-OH nih.gov
Condensation : The newly formed silanol (B1196071) groups are reactive and can condense with other silanols to form stable siloxane bonds (Si-O-Si), releasing a molecule of water. Alternatively, a silanol group can react with a remaining ethoxy group to form a siloxane bond and release an ethanol (B145695) molecule. mdpi.comnih.gov ≡Si-OH + HO-Si≡ → ≡Si-O-Si≡ + H₂O nih.gov ≡Si-OH + RO-Si≡ → ≡Si-O-Si≡ + R-OH nih.gov
Adsorption/Hydrogen Bonding : When a substrate with surface hydroxyl groups (like glass or metal oxides) is present, the silanol oligomers can hydrogen bond with these surface groups. gelest.commdpi.com
Covalent Bond Formation : Finally, during drying or curing, a covalent linkage is formed between the silane and the substrate through a condensation reaction with the surface hydroxyls, with the concomitant loss of water. gelest.commdpi.com
The kinetics and extent of these reactions are influenced by factors such as pH, water concentration, and the presence of catalysts. nih.govunm.edu Under acidic conditions, the hydrolysis rate is faster, while under basic conditions, the condensation reaction is typically accelerated. unm.edu This controlled hydrolysis and condensation are fundamental to the utility of silane coupling agents in forming stable bonds between different materials. gelest.com
Unable to Identify Chemical Compound
Following a comprehensive search of chemical databases and scientific literature, the chemical compound corresponding to the identifier Einecs 260-695-3 could not be definitively identified. European Community (EC) numbers, such as EINECS numbers, are unique seven-digit codes assigned to chemical substances commercially available in the European Union. However, the provided number did not resolve to a specific substance in major public databases, including the European Chemicals Agency (ECHA) and PubChem.
Without a confirmed chemical identity, it is not possible to generate a scientifically accurate and reliable article on its synthetic methodologies and derivatization strategies as requested. The exploration of novel synthetic approaches is intrinsically linked to the specific molecular structure, functional groups, and known reactivity of a compound.
To proceed, a valid and confirmed chemical identifier, such as a correct EINECS or CAS (Chemical Abstracts Service) number, or a standard chemical name (e.g., IUPAC name), is required.
Advanced Materials Applications and Interface Engineering
Adhesion Promotion Mechanisms in Complex Composite Systems
The primary function of this silane (B1218182) is to act as a molecular bridge at the interface between dissimilar materials, fundamentally improving the integrity and performance of composite materials, adhesives, and coatings.
The efficacy of [3-(2,3-epoxypropoxy)propyl]trimethoxysilane as a coupling agent stems from its dual-reactivity. blueskychemical.com The trimethoxysilyl end of the molecule undergoes hydrolysis in the presence of water to form reactive silanol (B1196071) groups. These silanols can then condense with hydroxyl groups present on the surfaces of inorganic substrates, such as glass, fiberglass, quartz, and metals, forming stable, covalent oxane bonds (e.g., Si-O-Substrate). blueskychemical.com This reaction creates a robust link to the inorganic material.
Simultaneously, the organophilic epoxy ring at the other end of the molecule is available to react with a variety of organic polymer resins. atamanchemicals.com The epoxy group can form chemical bonds with thermoplastics, thermosets, or elastomers through reactions with functional groups like amides, alcohols, and acids present in the polymer backbone. atamanchemicals.comatamankimya.com This covalent coupling between the silane and the polymer matrix completes the chemical bridge, ensuring a durable bond at the interface that significantly enhances adhesion. hungpai.net
| Component | Silane Functional Group | Bonding Mechanism | Substrate/Resin |
|---|---|---|---|
| Inorganic Substrate | Trimethoxysilyl (-Si(OCH₃)₃) | Hydrolysis to Silanol (-Si(OH)₃) followed by condensation to form covalent oxane bonds (Si-O-Substrate). | Glass, Metals, Silica (B1680970), Fillers blueskychemical.comsinosil.com |
| Organic Polymer | Epoxy (Glycidoxy) | Ring-opening reaction to form covalent bonds with the polymer matrix. | Epoxy, Polyurethane, Phenolic, Acrylic Resins blueskychemical.comatamanchemicals.comahelite.com |
By creating a strong, water-resistant bond at the interface, [3-(2,3-epoxypropoxy)propyl]trimethoxysilane significantly enhances the physical properties of composite materials. The improved interfacial adhesion allows for more efficient stress transfer from the polymer matrix to the inorganic reinforcement or filler. atamankimya.com This results in a marked improvement in mechanical properties, including flexural strength, tensile strength, impact strength, and modulus of elasticity. blueskychemical.comatamankimya.com
A critical benefit of this silane is the enhancement of performance in wet or humid environments. The stable covalent bonds at the interface prevent water from penetrating and disrupting the bond between the polymer and the substrate. ahelite.com This moisture resistance is crucial for maintaining both mechanical integrity and electrical properties. In epoxy-based electronic encapsulants and packaging materials, the use of this silane improves wet electrical properties, such as dielectric constant and volume resistivity. blueskychemical.comatamanchemicals.commade-in-china.comnjchm.com
Research on glass fiber/epoxy composites has quantified the impact of treatment with γ-glycidoxypropyltrimethoxysilane (GPS).
| Mechanical Property | Improvement with 0.5% GPS Treatment |
|---|---|
| Interlaminar Shear Strength (ILSS) | ~59% increase researchgate.net |
| Flexural Strength | ~78% increase researchgate.net |
| Tensile Strength | ~37% increase researchgate.net |
In the fiberglass industry, [3-(2,3-epoxypropoxy)propyl]trimethoxysilane is a key component of sizing formulations applied to glass fibers. blueskychemical.com This surface treatment, or finish, ensures strong adhesion between the glass reinforcement and the polymer resin (e.g., epoxy, unsaturated polyester), which is essential for producing high-strength, durable composite materials. made-in-china.comnjchm.comgoogle.com The treatment improves the wet mechanical strength and electrical properties of the final glass fiber reinforced composite. njchm.com
In foundry applications, the silane is used as an additive in polyurethane-based resin systems for sand casting. blueskychemical.com It promotes adhesion between the resin binder and the sand (silica) particles, leading to stronger molds with improved moisture resistance. blueskychemical.com
This silane is widely employed as an adhesion promoter in various adhesive and sealant formulations. ahelite.com It can be added directly to the formulation or used as a primer on the substrate. blueskychemical.comhungpai.net In polysulfide and polyurethane sealants, it can improve adhesion to the point of eliminating the need for a separate primer. atamanchemicals.comatamankimya.com
Its effectiveness spans a range of resin systems:
Epoxy: The silane's epoxy group is highly compatible and co-reactive with epoxy resins, improving adhesion to substrates and enhancing the electrical properties of epoxy-based sealants. atamankimya.commade-in-china.com
Polyurethane: It improves adhesion and provides enhanced shelf life compared to aminosilanes in polyurethane systems. blueskychemical.com
Phenolic and Others: It is suitable for strengthening adhesion in adhesives based on phenolic, melamine, and acrylic resins. hungpai.netahelite.com
By chemically coupling the adhesive resin to the substrate surface, it ensures a more durable and reliable bond. hungpai.net
Surface Modification Technologies for Tailored Material Properties
Beyond adhesion promotion in bulk materials, organosilanes are a fundamental tool for engineering the surface properties of materials at the molecular level.
The chemical modification of a surface with an organosilane can fundamentally alter its interaction with water, allowing for precise control over its wettability. The final characteristic of the surface—whether it is hydrophobic (water-repelling) or hydrophilic (water-attracting)—is dictated by the nature of the silane's non-hydrolyzable organic functional group.
When [3-(2,3-epoxypropoxy)propyl]trimethoxysilane is grafted onto a substrate, the exposed glycidoxypropyl group presents a relatively polar epoxy functionality. This can impart a more hydrophilic character to the surface. However, this same silane has been used to render naturally hydrophilic materials, such as layered double hydroxides (LDHs), hydrophobic. Research has shown that surface modification of LDHs with this silane aids their dispersion in asphalt (B605645) by transforming the particle surface from hydrophilic to hydrophobic. researchgate.net This demonstrates the compound's ability to tailor surface chemistry for improved compatibility between different phases.
The general principle of silane surface modification allows for a wide range of surface energies to be achieved.
| Desired Surface Property | Example Silane Functional Group | Resulting Surface Characteristic |
|---|---|---|
| Hydrophobicity (Water Repellency) | Long-chain alkyl (e.g., Octadecyl) | Low surface energy, high water contact angle. |
| Hydrophilicity (Wettability) | Amino, Epoxy | Higher surface energy, low water contact angle. |
Specialized Applications in Medical Devices, Electronic Components, and Construction Materials
The versatility of Einecs 260-695-3 is demonstrated by its application across diverse, high-performance sectors.
Medical Devices: In the biomedical field, this aminosilane (B1250345) is used to functionalize the surfaces of implants and diagnostic tools. gelest.com For instance, it is applied to titanium-based medical implants to create a surface that can covalently bind antibacterial peptides, which helps to inhibit biofilm formation while maintaining the material's biocompatibility. nih.gov It also serves as a dental binder and is used for the immobilization of biomolecules and catalysts in biosensors. gelest.comchemicalbook.comnbinno.com
Electronic Components: Within the electronics industry, this compound is integral to the manufacture of composite materials used in electronic packaging and flexible printed circuits. nbinno.comresearchgate.net It acts as a coupling agent in conductive adhesives and sealants, ensuring strong adhesion between the polymer matrix and conductive fillers, which is crucial for the reliability and performance of microelectronic devices. researchgate.net
Construction Materials: In construction, this compound is employed as a surface treatment agent and adhesion promoter. innospk.com When applied to porous materials like concrete, bricks, and stone, it imparts a water-repellent, hydrophobic surface, improving durability. chemicalbook.cominnospk.comnbinno.com It is also used in resin sand casting to strengthen the bond between the resin and silica sand, which enhances the mechanical strength and moisture resistance of the cast. atamanchemicals.com
Covalent Functionalization of Metal Oxides (e.g., Silica, Titania) with Organic Films
This compound is frequently used to covalently attach organic films to metal oxide surfaces, a process known as silanization. chemicalbook.comwikipedia.org The mechanism involves a two-stage reaction. First, the three ethoxy groups (Si-OC₂H₅) on the silane molecule hydrolyze in the presence of water to form reactive silanol groups (Si-OH). nbinno.comnih.gov These silanol groups then condense with hydroxyl groups (-OH) present on the surface of metal oxides like silica (SiO₂) and titania (TiO₂). This condensation reaction forms stable, covalent siloxane bonds (Si-O-Metal), effectively grafting the molecule onto the inorganic substrate. chemicalbook.comnbinno.com
This process leaves the organic aminopropyl group oriented away from the surface, creating a chemically reactive organic film. This functionalized surface can then be used for further reactions, such as binding polymers or biomolecules. nih.govrsc.org This surface modification is critical for improving the dispersion of oxide nanoparticles in polymer matrices and enhancing the interfacial adhesion in composite materials. rsc.org
Advanced Techniques for Surface Modification, such as Poly(ethylene-co-acrylic acid) with Amino-Functionalized Silica Nanoparticles
An advanced application of this compound's chemistry involves the surface modification of polymers like Poly(ethylene-co-acrylic acid) (EAA). This technique creates a hybrid organic-inorganic surface with tailored properties. rsc.orgrsc.org The process typically involves two key steps:
Polymer Activation: The surface of the EAA film, which contains carboxylic acid groups (-COOH), is chemically activated. This is often achieved by reacting it with a reagent like thionyl chloride to convert the surface acid groups into more reactive acyl chloride groups (-COCl). rsc.orgrsc.org
Nanoparticle Grafting: Silica nanoparticles are first functionalized with this compound, resulting in a surface covered with reactive primary amine (-NH₂) groups. These amino-functionalized nanoparticles are then introduced to the activated EAA surface. A nucleophilic substitution reaction occurs between the amine groups on the nanoparticles and the acyl chloride groups on the polymer, forming strong, covalent amide bonds. rsc.org
This technique effectively grafts a uniform layer of silica nanoparticles onto the polymer film. The result is a significant alteration of the surface's characteristics. For example, this modification can transform the typically hydrophobic surface of EAA into a highly hydrophilic one. rsc.org Research has documented a dramatic change in the static water contact angle, from 87° for neat EAA to approximately 31° for the nanoparticle-modified surface, indicating a profound increase in wettability. rsc.org
| Property | Neat EAA Film | EAA with Amino-Functionalized Silica |
| Surface Chemistry | Carboxylic Acid Groups | Covalently Bonded Silica Nanoparticles |
| Static Water Contact Angle | 87° | ~31° |
| Wettability | Hydrophobic | Hydrophilic |
Development of Organic-Inorganic Hybrid Materials
This compound is a foundational precursor for creating advanced organic-inorganic hybrid materials. These materials combine the properties of both organic polymers (e.g., flexibility, processability) and inorganic materials (e.g., rigidity, thermal stability) to achieve performance characteristics unattainable by either component alone.
Preparation and Characterization of Hybrid Coatings and Composites
Hybrid materials utilizing this compound are prepared through various methods, including sol-gel processes and direct incorporation into polymer matrices. ntnu.noresearchgate.net In a typical sol-gel method, the compound is hydrolyzed and condensed to form a siloxane network that can be applied as a coating. sintef.no For composites, it can be used to pre-treat inorganic fillers (like silica or graphene) before they are dispersed into a polymer matrix such as polyurethane or epoxy. researchgate.netmdpi.com
The resulting hybrid materials are subjected to rigorous characterization to evaluate their structure and performance.
Common Characterization Techniques:
Spectroscopy: Fourier-Transform Infrared Spectroscopy (FTIR) and X-ray Photoelectron Spectroscopy (XPS) are used to confirm the chemical structure and the successful grafting of the silane onto substrates. mdpi.commdpi.com
Microscopy: Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are employed to analyze the surface morphology and the dispersion of nanoparticles within the polymer matrix. mdpi.com
Thermal Analysis: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) determine the thermal stability and phase transitions of the hybrid material. researchgate.net
Mechanical Testing: Tensile tests, adhesion tests, and abrasion resistance measurements are performed to quantify improvements in mechanical properties like strength, flexibility, and durability. researchgate.netsintef.no
Design and Fabrication of Nanocomposite Coatings with Tunable Properties
The design of nanocomposite coatings with specific, tunable properties relies heavily on precise control over the interface between the nanoparticle fillers and the polymer matrix. sigmaaldrich.comlsbu.ac.uk this compound is a key enabler of this control. By functionalizing the surface of nanofillers such as TiO₂ nanotubes or graphene, it ensures their homogeneous dispersion and promotes strong covalent bonding with the matrix. rsc.orgresearchgate.net
This enhanced interfacial adhesion allows for the effective transfer of stress from the polymer to the much stronger nanofillers, leading to significant improvements in the coating's properties. The properties can be "tuned" by adjusting the concentration of the functionalized nanofiller. For example, research has shown that incorporating as little as 0.2 wt% of APTES-functionalized graphene into a polyurethane matrix can increase the tensile strength by 227% and thermal conductivity by 40%. researchgate.net Similarly, modifying TiO₂ nanotubes with this silane for inclusion in epoxy coatings has been found to greatly improve pull-off adhesion, impact resistance, and corrosion resistance. rsc.org
| Filler (Functionalized with this compound) | Polymer Matrix | Tunable Property | Result |
| Graphene (0.2 wt%) | Polyurethane | Mechanical Strength | 227% increase in tensile strength researchgate.net |
| Graphene (0.2 wt%) | Polyurethane | Thermal Conductivity | 40% increase researchgate.net |
| TiO₂ Nanotubes (5%) | Epoxy | Adhesion/Impact Resistance | Greatly improved rsc.org |
| Silica Nanoparticles | Epoxy | Corrosion Resistance | Significantly enhanced mdpi.com |
Silsesquioxane Synthesis Utilizing Aminosilane Precursors
This compound serves as a crucial precursor in the synthesis of polyhedral oligomeric silsesquioxanes (POSS), specifically those functionalized with amino groups. wikipedia.org These molecules are nanometer-sized, cage-like structures consisting of a silica (Si-O-Si) core and organic functional groups at the vertices.
The synthesis is typically achieved through a one-step hydrolytic condensation of this compound in the presence of an acid catalyst. wikipedia.org Early synthetic routes were often slow and inefficient, with reaction times extending for weeks and yields around 30%. blogspot.com However, modern methods have significantly improved this process. By using more effective catalysts, such as trifluoromethanesulfonic acid, the synthesis of octa(3-aminopropyl)silsesquioxane can be completed in a matter of hours with yields approaching 90%. blogspot.com Furthermore, this aminosilane can be co-condensed with other organosilanes, such as methyltrimethoxysilane, to produce silsesquioxane particles with mixed functionalities, allowing for further tailoring of their chemical properties. researchgate.net
Catalytic Applications in Materials Synthesis
The strategic design and synthesis of advanced materials with tailored catalytic properties are fundamental to progress in numerous chemical and industrial processes. A key approach in this field involves the surface functionalization of substrates to create active catalytic sites. Aminosilanes, serving as versatile coupling agents, play a pivotal role in this process, enabling the covalent attachment of organic functionalities to inorganic supports. This modification is instrumental in the development of robust and efficient nanocatalysts.
Functionalized Nanocatalyst Synthesis through Aminosilane Intermediate Pathways
The synthesis of functionalized nanocatalysts often proceeds through intermediate pathways involving aminosilanes, which act as molecular bridges between a support material and a catalytically active species. The compound with the European Inventory of Existing Commercial Chemical Substances (EINECS) number 260-695-3, chemically identified as the reaction product of 3-aminopropyltriethoxysilane (B1664141) and acrylates, is an example of such a functionalized aminosilane. Its utility in materials synthesis stems from the dual functionality imparted by its molecular structure: the triethoxysilane (B36694) group allows for covalent bonding to hydroxylated surfaces, while the amine and acrylate (B77674) moieties provide sites for further chemical modification or direct interaction with catalytic precursors.
The general pathway for the synthesis of these nanocatalysts involves the hetero-condensation of the functionalized aminosilane onto a support material. Supports are chosen for their high surface area and chemical stability, with common examples including silica gel, zeolites, and glass. The triethoxysilane groups of the aminosilane hydrolyze in the presence of surface hydroxyl groups (-OH) on the support, forming silanol groups. These silanols then condense with the support's hydroxyl groups, creating stable siloxane (Si-O-Si) bonds. This process results in a surface that is covalently decorated with the organic functional groups of the aminosilane.
Following the surface modification, the functional groups introduced by the aminosilane serve as anchoring points for catalytically active metal ions. For instance, the amine groups can coordinate with noble metal ions such as gold (Au), rhodium (Rh), and palladium (Pd). This chelation or electrostatic adsorption immobilizes the metal ions onto the support material, which can then be reduced to form metallic nanoparticles, resulting in a functionalized nanocatalyst. The properties and performance of the final catalyst are highly dependent on the nature of the aminosilane, the support material, and the anchored metal species.
Detailed research findings have demonstrated the efficacy of this approach. The modification of hydroxylated surfaces with functional triethoxysilanes, including those derived from the aza-Michael reaction of 3-aminopropyltriethoxysilane with acrylates, yields materials capable of adsorbing ions of noble metals. nih.gov These materials have shown promise as sorbents and potentially as catalysts in various applications. The amino groups introduced onto a surface can also act as alkaline catalysts themselves, enhancing the efficiency of certain reactions. nih.gov The stability of the aminosilane-derived layer is a critical factor, with studies indicating that the length of the alkyl linker in the aminosilane can influence the hydrolytic stability of the functionalized surface. acs.org
The following table summarizes research findings on the synthesis of functionalized materials using aminosilane intermediates for potential catalytic applications:
| Support Material | Functionalizing Aminosilane Type | Adsorbed Metal Ions | Potential Applications |
| Zeolite (Z) | Acrylate-functionalized triethoxysilane | Not specified | Catalysis, Separation |
| Silica Gel (S) | Acrylate-functionalized triethoxysilane | Rhodium (Rh) | Catalysis, Sensors |
| Glass (G) | Acrylate-functionalized triethoxysilane | Gold (Au), Palladium (Pd) | Optoelectronics, Adhesion |
Biological and Biomedical Engineering Research
Design and Development of Biosensor Platforms
TMSPMA is a foundational component in the development of advanced biosensor platforms due to its ability to functionalize surfaces for the stable immobilization of biological recognition elements. Researchers utilize TMSPMA to create robust chemical linkages between an inorganic transducer surface (such as an electrode or optical fiber) and the biological component (like DNA or proteins) that detects the target analyte.
For instance, in the fabrication of electrochemical biosensors, TMSPMA is used to treat surfaces like indium tin oxide (ITO) electrodes. This pre-treatment creates a reactive surface ready for the covalent attachment of complex biological structures, such as DNA hydrogels designed for detecting cancer-specific microRNAs like miR-21. nih.gov Similarly, TMSPMA is employed in the development of optical biosensors. The distal end of an optical fiber can be silanized with TMSPMA, creating a surface suitable for grafting a molecularly imprinted polymer (MIP). city.ac.uk This MIP can be designed with fluorescent reporters to selectively bind and detect specific molecules, such as cocaine. city.ac.uk The covalent bond formed by TMSPMA ensures the stability and reusability of the sensing layer, which is critical for practical applications.
Research has also focused on using TMSPMA in creating wearable biosensors for analyzing components in human sweat, such as lactate (B86563) and glucose. oaepublish.com These sensors often rely on hydrogel-based systems where TMSPMA helps in creating a stable, responsive matrix on a flexible substrate. oaepublish.com
Table 1: Application of TMSPMA in Biosensor Platforms
| Biosensor Type | Substrate Material | Analyte | Role of TMSPMA | Research Finding |
|---|---|---|---|---|
| Electrochemical | Indium Tin Oxide (ITO) | miR-21 (microRNA) | Surface modification for hydrogel immobilization | Enabled detection of miR-21 at concentrations as low as 5nM. nih.gov |
| Optical (Fiber-Optic) | Glass Fiber | Cocaine | Silanization of fiber tip for MIP attachment | Created a selective and fluorescent sensor for cocaine detection. city.ac.uk |
| Electrochemical | Glass | Tetracycline | Surface preparation for MIP film production | Facilitated the development of a dual-detection (thermal and optical) sensor for antibiotics. acs.org |
Implant Surface Modification for Enhanced Biocompatibility and Tissue Integration
The long-term success of medical implants depends critically on their interaction with surrounding biological tissues. TMSPMA is extensively used to modify the surfaces of implants to improve their biocompatibility, promote tissue integration (osseointegration), and prevent adverse events like bacterial colonization. mdpi.comkarger.com
When applied to metallic implant materials like titanium, TMSPMA acts as a coupling agent to anchor other functional coatings. For example, it is a key chemical in applying zwitterionic polymer coatings like poly-sulfobetaine methacrylate (B99206) (pSBMA) via photopolymerization. mdpi.com This type of coating creates a highly hydrated layer on the implant surface that has been shown to effectively prevent the adhesion of bacteria such as Enterococcus faecalis, a crucial step in preventing implant-related infections. mdpi.com
In the field of cardiovascular implants, surface modification with TMSPMA and other organosilanes can selectively control cell behavior. plasmatreatment.co.uk Studies have shown that modifying surfaces with specific chemical groups can enhance the proliferation of endothelial cells while suppressing the growth of smooth muscle cells, which is vital for preventing thrombosis and promoting healthy tissue integration. plasmatreatment.co.uk TMSPMA is also used to develop hybrid organic-inorganic nanolayers on surgical implants, which can be loaded with antimicrobial agents like silver, copper, and zinc cations to provide prolonged resistance against infection. karger.com
Table 2: TMSPMA in Implant Surface Modification
| Implant Material | Modification Strategy | Desired Outcome | Key Finding |
|---|---|---|---|
| Titanium | Photopolymerization of pSBMA coating using TMSPMA | Prevention of bacterial adhesion | The pSBMA coating significantly reduced the attachment of Enterococcus faecalis. mdpi.com |
| Hernia Implants | Sol-gel deposition of hybrid nanolayers with TMSPMA | Antimicrobial surface | Immobilized silver, copper, and zinc ions provided prolonged antimicrobial effect. karger.com |
| Cardiovascular Implants | Organosilane surface treatment including TMSPMA | Selective cell growth | Modified surfaces could enhance endothelial cell growth while suppressing smooth muscle cell proliferation. plasmatreatment.co.uk |
Investigation of Drug Delivery System Components and Their Biological Interactions
TMSPMA's ability to form crosslinked polymer networks makes it a valuable component in the design of advanced drug delivery systems. These systems aim to control the release of therapeutic agents, improving their efficacy and reducing side effects.
One area of research involves creating hybrid films from natural polymers like xanthan gum crosslinked with TMSPMA. researchgate.net These films can be loaded with antibiotics such as vancomycin (B549263) and ciprofloxacin. The crosslinking density, controlled by the TMSPMA concentration, influences the swelling behavior and porosity of the film, thereby regulating the drug release rate. researchgate.net Such systems show promise for wound dressings that can release drugs in response to changes in the local environment, like the pH of a wound. researchgate.net
In another approach, TMSPMA is used as a coupling agent in the fabrication of polymethylmethacrylate (PMMA)/silica (B1680970) composite materials for drug delivery. nih.gov Studies have shown that the concentration of TMSPMA significantly affects the release rate of drugs like aspirin (B1665792) from these composites. An increase in the TMSPMA content strengthens the interface between the polymer matrix and the silica fillers, which in turn decreases the drug release rate, allowing for more sustained delivery. nih.gov The compound has also been investigated in thermoresponsive sol-gel hybrid hydrogels for theophylline-loaded drug release systems. mdpi.com
Table 3: TMSPMA in Drug Delivery Systems
| Delivery System | Core Materials | Drug Model | Role of TMSPMA | Key Finding |
|---|---|---|---|---|
| Hybrid Films | Xanthan Gum | Vancomycin, Ciprofloxacin | Crosslinking agent | Films showed excellent loading for vancomycin and released over 95%. researchgate.net |
| Composite Materials | PMMA, Silica | Aspirin | Coupling agent | Increasing TMSPMA content decreased the drug release rate, enabling sustained delivery. nih.gov |
Advanced Techniques for Biomolecule Immobilization (e.g., Proteins, Nucleic Acids)
The precise and stable attachment of biomolecules to solid supports is the basis for many diagnostic and research tools, including microarrays. TMSPMA is integral to surface chemistries designed for the high-efficiency immobilization of proteins and nucleic acids.
TMSPMA is a component of sophisticated polymeric coatings used for DNA and protein microarrays. mdpi.com These coatings, often based on copolymers of N,N-dimethylacrylamide (DMA) and TMSPMA, create a 3D nanostructure on a substrate (like glass or silicon). mdpi.com The TMSPMA component ensures strong covalent bonding of the polymer coating to the substrate, while other monomers in the polymer provide reactive sites for the covalent attachment of amine-modified DNA probes or proteins. mdpi.commdpi.com This approach allows for precise control over the density of immobilized probes, which is crucial for optimizing the performance of microarray assays. For instance, DNA microarrays often benefit from higher densities of functional groups, whereas large proteins like antibodies may require lower densities to avoid steric hindrance. mdpi.com
This technology has been used to develop microfluidic devices for the purification of nucleic acids from complex biological samples like whole blood. acs.org In this context, TMSPMA is used to create a porous polymer monolith within a capillary, which provides a high surface area for DNA binding and extraction. acs.org
Table 4: TMSPMA in Biomolecule Immobilization
| Application | Biomolecule | Substrate/Matrix | Immobilization Chemistry | Key Finding |
|---|---|---|---|---|
| DNA & Protein Microarrays | DNA, Proteins (Antibodies) | Silicon, Glass | Copolymer coating containing TMSPMA and reactive monomers (NAS) | Allows for tunable probe density to optimize assay performance for different biomolecules. mdpi.com |
| DNA Biosensors | DNA Probes | Glass with SiO₂ layer | Covalent attachment to DMA-based copolymers containing TMSPMA | The surface density of DNA probes, enabled by the copolymer chemistry, is the main parameter affecting hybridization kinetics. mdpi.com |
| Nucleic Acid Purification | DNA | Porous polymer monolith | Monolith formed from TMSPMA and grafted with TMOS | Created a high-surface-area monolith with high efficiency for DNA extraction from whole blood. acs.org |
Preparation of Cell Culture Substrates and Studies on Cell-Material Interface Interactions
The surface on which cells are grown can profoundly influence their behavior, including adhesion, proliferation, and differentiation. TMSPMA is used to engineer cell culture substrates with specific properties to better mimic the natural cellular microenvironment and to support advanced applications like tissue engineering.
In the development of scaffolds for bone tissue engineering, TMSPMA has been used to create macroporous structures that support bone ingrowth. These scaffolds provide the necessary mechanical strength and porosity for clinical applications. TMSPMA can be used to create hybrid materials, for example with polyhedral oligomeric silsesquioxane (POSS), to synthesize scaffolds for potential tissue engineering applications. sigmaaldrich.com
TMSPMA is also used for the routine preparation of laboratory substrates. For example, glass substrates are often silanized with a TMSPMA solution to promote the attachment of 3D printed hydrogel structures. bioinx.com This surface treatment is essential for ensuring that delicate, printed scaffolds adhere to the substrate during cell seeding and culture. Studies have shown that cell proliferation rates on TMSPMA-treated surfaces are comparable to standard tissue culture polystyrene, indicating its good biocompatibility for cell culture applications.
Table 5: TMSPMA in Cell Culture Substrates
| Application | Substrate/Scaffold | Cell Type/Purpose | Role of TMSPMA | Research Finding |
|---|---|---|---|---|
| Bone Tissue Engineering | Macroporous scaffolds | Bone ingrowth | Component of the scaffold material | Scaffolds demonstrated adequate mechanical strength and porosity for bone tissue engineering. |
| 3D Bioprinting | Glass substrates | General cell culture | Silanization agent for hydrogel attachment | Recommended for treating glass to ensure attachment of printed structures. bioinx.com |
Environmental Fate and Transport Studies
Hydrolytic Stability and Degradation Pathways in Aqueous Environmental Systems
The persistence of Einecs 260-695-3 in aquatic environments is largely dependent on the hydrolytic stability of the 3-(triethoxysilyl)propylamine (APTES) component. The triethoxy silane (B1218182) groups are susceptible to hydrolysis, a reaction that is significantly influenced by the pH of the surrounding water.
The hydrolysis of APTES involves the cleavage of the silicon-oxygen bonds of the ethoxy groups, leading to the formation of silanol (B1196071) groups (-Si-OH) and ethanol (B145695). This reaction can be represented as follows:
(C₂H₅O)₃Si(CH₂)₃NH₂ + 3H₂O → (HO)₃Si(CH₂)₃NH₂ + 3C₂H₅OH
These resulting silanol groups are reactive and can undergo condensation reactions with each other to form siloxane bonds (-Si-O-Si-), leading to the formation of oligomeric or polymeric structures. The acrylic acid component, being a salt with the amine group, will likely dissociate in an aqueous environment.
The rate of hydrolysis of alkoxysilanes like APTES is highly dependent on the pH of the aqueous solution. uychem.comnih.gov The process is catalyzed by both acidic and alkaline conditions, with the slowest reaction rates observed at a neutral pH of around 7. uychem.com
Under acidic conditions (pH < 4) , the hydrolysis of the alkoxy groups is rapid. The protonation of the oxygen atom in the alkoxy group facilitates the nucleophilic attack by water. However, the condensation of the resulting silanol groups is relatively slow in acidic media.
In alkaline conditions (pH > 10) , the hydrolysis rate is also accelerated. The condensation reaction of silanols to form siloxane polymers is significantly promoted at high pH. nih.gov The amine functionality of APTES can itself catalyze the hydrolysis of the Si-O-Si bonds intramolecularly, which may affect its stability. gantrade.com
The hydrolytic stability of aminosilane (B1250345) layers on silica (B1680970) surfaces has been studied, revealing that the amine functionality can play a role in both the attachment and detachment mechanisms. gantrade.comnih.gov The stability of these layers is crucial for their performance in various applications and also influences their environmental persistence.
A summary of the effect of pH on the hydrolysis of 3-(triethoxysilyl)propylamine is presented in the table below.
| pH Range | Hydrolysis Rate | Condensation Rate | Primary Species |
|---|---|---|---|
| Acidic (<4) | Fast | Slow | Monomeric Silanols |
| Neutral (~7) | Slowest | Slow | Unhydrolyzed/Partially Hydrolyzed Silane |
| Alkaline (>10) | Fast | Fast | Siloxane Oligomers/Polymers |
Interaction with Environmental Matrices
The transport and bioavailability of this compound in the environment are significantly influenced by its interactions with solid matrices such as soil, sediment, and polymers.
The adsorption of the components of this compound to soil and sediment is a complex process governed by the properties of the chemical and the composition of the environmental matrix.
The 3-(triethoxysilyl)propylamine component, being an aminosilane, is expected to exhibit significant adsorption to soil and sediment particles, particularly clay minerals and organic matter. nih.gov Clay minerals possess negatively charged surfaces that can strongly attract the protonated amine groups of APTES through electrostatic interactions. nih.govnih.gov The silanol groups formed upon hydrolysis can also form hydrogen bonds with the surface hydroxyl groups of clay minerals and other soil components.
The acrylic acid component, being a carboxylic acid, can also interact with soil constituents. Its adsorption behavior is pH-dependent. At low pH, it exists predominantly in its undissociated form and can be adsorbed through hydrogen bonding. At higher pH, the carboxylate anion can interact with positively charged sites on soil minerals or form complexes with metal ions.
The combined effect of both components on adsorption is not well-documented for the specific 1:1 compound. However, the strong affinity of the aminosilane for mineral surfaces suggests that the compound is likely to be retained in the soil and sediment compartments, reducing its mobility in the environment.
This compound, or more specifically its components, are often used as coupling agents in polymer composites to improve the adhesion between inorganic fillers and the organic polymer matrix. nih.govwikipedia.org During the curing process of the polymer, the 3-(triethoxysilyl)propylamine component undergoes hydrolysis and condensation reactions. The silanol groups react with hydroxyl groups on the surface of inorganic fillers (like glass or silica) to form stable covalent bonds. epa.gov
Simultaneously, the amine functionality of the APTES can react with the polymer matrix. For instance, in acrylic polymer systems, the amine groups can form ionic bonds with carboxylic acid functionalities present in the polymer chains. researchgate.netrussoindustrial.runycu.edu.tw These chemical interactions effectively incorporate the silane into the cross-linked polymer network.
This transformation and consumption of the silane within the cured polymer matrix significantly reduce its potential for environmental exposure. Once chemically bound, the silane is no longer readily available for leaching or release into the environment under normal use conditions. The improved interfacial bonding also reduces water ingress at the fiber-resin interface, which can further limit the hydrolysis and potential release of the silane over the lifetime of the composite material. onlytrainings.com The thermal degradation of such modified polymers would be required to release the components, which typically occurs at high temperatures. wikipedia.org
Environmental Applications of Modified Materials
The reactive nature of the components of this compound allows for their use in modifying materials for specific environmental applications, such as the capture of carbon dioxide.
Mesoporous silica materials, such as SBA-15 and MCM-41, are characterized by their high surface area and ordered pore structure, making them excellent candidates for adsorbents. Their surfaces can be functionalized with various organic groups to enhance their affinity for specific molecules.
3-(Triethoxysilyl)propylamine (APTES) is a commonly used silane for functionalizing mesoporous silicas to create solid sorbents for carbon dioxide (CO₂) capture. onlytrainings.comshinetsusilicone-global.com The amine groups introduced onto the silica surface act as active sites for the chemisorption of CO₂. The presence of water can enhance the CO₂ adsorption capacity on these amine-functionalized materials. shinetsusilicone-global.com
Research has shown that the CO₂ adsorption capacity of mesoporous silicas can be significantly increased after functionalization with APTES. For example, the CO₂ adsorption capacity of MCM-41 was reported to increase from 0.18 to 1.1 mmol g⁻¹, and for SBA-15, it increased from 0.6 to 1.8 mmol g⁻¹ after functionalization. The efficiency of these materials can be influenced by the density of the amine groups on the surface and the structural characteristics of the mesoporous support. onlytrainings.com
The following table summarizes the CO₂ adsorption capacities of some amine-functionalized mesoporous silicas.
| Material | Functionalizing Agent | CO₂ Adsorption Capacity (mmol/g) | Conditions |
|---|---|---|---|
| MCM-41 | APTES | 1.1 | Ambient Pressure |
| SBA-15 | APTES | 1.8 | Ambient Pressure |
| SBA-16 | N-(2-aminoethyl)-3-aminopropyltrimethoxysilane | 0.72 | 101.32 kPa, 60 °C |
| MCM-48 | 1-methylpiperazine | 4.4 | Dynamic Conditions |
While the primary focus has been on CO₂ capture, the modified surfaces can also influence water adsorption. The introduction of hydrophilic amine groups can alter the surface properties of the silica, affecting its interaction with water vapor.
Advanced Analytical Techniques in Compound Characterization
Spectroscopic Characterization Methods (e.g., FTIR, NMR, XPS, SEM for Surface-Modified Materials)
Spectroscopic methods are fundamental in elucidating the molecular structure of Einecs 260-695-3.
Fourier-Transform Infrared (FTIR) Spectroscopy is a powerful technique to identify the functional groups present in the compound. For the 1:1 compound of acrylic acid and APTES, the FTIR spectrum would be expected to show a combination of the characteristic absorption bands of both molecules.
Key expected FTIR absorption bands include:
From the acrylic acid component: A strong absorption peak around 1740 cm⁻¹ due to the C=O stretching vibration of the carboxylic acid group. researchgate.net The presence of broad O-H stretching bands is also anticipated.
From the APTES component: Bands corresponding to the N-H bending of the primary amine, Si-O-C stretching, and C-H stretching from the propyl and ethoxy groups. rsc.org
The interaction between the acidic acrylic acid and the basic amine of APTES may lead to proton transfer, forming an ammonium (B1175870) carboxylate salt. This would result in the appearance of characteristic bands for the carboxylate anion (COO⁻) and the ammonium cation (NH₃⁺), and a corresponding decrease or disappearance of the carboxylic acid O-H and amine N-H stretching bands.
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the atomic arrangement in the molecule.
¹H NMR: The spectrum of the compound would be expected to show signals corresponding to the protons of both acrylic acid and APTES. For acrylic acid, characteristic signals for the vinyl protons can be observed. rsc.orgspectrabase.com For APTES, signals for the ethoxy and propyl protons would be present. researchgate.netresearchgate.net The chemical shifts of the protons near the carboxylic acid and amine groups would be particularly informative regarding the nature of their interaction.
¹³C NMR: The ¹³C NMR spectrum would complement the ¹H NMR data, showing distinct signals for the carbonyl carbon of acrylic acid and the various carbon atoms in the APTES molecule. rsc.org
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that can provide information about the elemental composition and chemical states of the atoms on the surface of a material. While not typically used for bulk characterization of a pure compound, it is highly relevant for understanding how this compound interacts with and modifies surfaces. For instance, in studies involving the application of APTES to surfaces like titanium, XPS is used to confirm the presence of silicon and nitrogen, indicating the successful deposition of the silane (B1218182). nih.govresearchgate.net If this compound were used to modify a surface, XPS would be crucial in determining the elemental composition and the chemical environment of C, O, N, and Si on that surface. researchgate.net
Scanning Electron Microscopy (SEM) is used to visualize the surface morphology of materials. For surface-modified materials, SEM can reveal changes in the surface texture and topography after the application of a coating. If this compound were used as a surface treatment, SEM would be employed to assess the uniformity and morphology of the resulting film.
| Technique | Acrylic Acid Component | APTES Component | 1:1 Compound |
| FTIR | C=O stretch (~1740 cm⁻¹), broad O-H stretch researchgate.net | N-H bend, Si-O-C stretch, C-H stretch rsc.org | Expected combination of bands, potential for ammonium carboxylate salt bands |
| ¹H NMR | Vinyl proton signals rsc.orgspectrabase.com | Ethoxy and propyl proton signals researchgate.netresearchgate.net | Combined spectrum with potential chemical shift changes at interaction sites |
| ¹³C NMR | Carbonyl carbon signal rsc.org | Signals for ethoxy and propyl carbons | Combined spectrum with potential chemical shift changes |
| XPS | C, O | C, N, O, Si nih.govresearchgate.net | Expected elemental composition, useful for surface analysis |
| SEM | Not applicable for pure compound | Not applicable for pure compound | Useful for morphological characterization of surface modifications |
Chromatographic Methodologies for Purity Assessment and Compositional Analysis (e.g., Gas Chromatography)
Gas Chromatography (GC) is a technique used to separate and analyze volatile compounds. For the analysis of this compound, GC could be used to assess the purity of the compound by detecting any unreacted starting materials, such as acrylic acid or APTES, or any volatile impurities. Methods for the GC analysis of acrylic acid have been developed, often involving derivatization to improve its volatility and chromatographic behavior. uva.nlnih.govresearchgate.net Given the boiling point of APTES (217 °C), it is also amenable to GC analysis. nih.gov A GC method for the 1:1 compound would likely involve a high-temperature column and could potentially be coupled with mass spectrometry (GC-MS) for definitive identification of the components.
Thermogravimetric Analysis (TGA) for Investigating Thermal Stability and Material Composition
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. This technique is valuable for determining the thermal stability of this compound. The TGA thermogram would show the temperatures at which the compound begins to decompose and the percentage of weight loss at different stages. The thermal decomposition of polymers containing acrylic acid has been studied, and typically shows multiple degradation steps. researchgate.netmdpi.comnih.gov The thermal stability of materials containing APTES has also been investigated. The TGA of the 1:1 compound would provide a unique thermal degradation profile, which could be used for quality control and to understand its behavior at elevated temperatures.
Elemental Analysis (e.g., CHNS, Energy-Dispersive X-ray Spectroscopy)
Elemental Analysis provides the percentage composition of elements within the compound. For this compound, with a molecular formula of C₁₂H₂₇NO₅Si, the theoretical elemental composition can be calculated. Experimental determination of the carbon, hydrogen, and nitrogen content via CHN analysis would be a fundamental method to verify the purity and composition of a synthesized batch.
Energy-Dispersive X-ray Spectroscopy (EDX or EDS) is often coupled with scanning electron microscopy and provides elemental analysis of a specific area of a sample. For materials modified with this compound, EDX would be used to map the distribution of silicon on the surface, confirming the presence and dispersion of the compound.
| Element | Theoretical Percentage |
| Carbon (C) | 49.12% |
| Hydrogen (H) | 9.28% |
| Nitrogen (N) | 4.77% |
| Oxygen (O) | 27.26% |
| Silicon (Si) | 9.57% |
Advanced Microscopy Techniques for Morphological and Interfacial Characterization (e.g., Scanning Electron Microscopy)
As mentioned in section 6.1, Scanning Electron Microscopy (SEM) is a key technique for visualizing the surface of materials. When this compound is used as a coupling agent or for surface modification, SEM provides high-resolution images of the surface morphology. This allows for the assessment of the coating's uniformity, thickness, and integrity. Any defects, such as cracks or agglomerations, in the applied layer can be identified. When combined with EDX, SEM becomes a powerful tool for correlating the surface morphology with the elemental distribution, providing a comprehensive understanding of the interfacial characteristics of the modified material.
Computational Chemistry and Modeling Approaches
Molecular Dynamics Simulations for Probing Interfacial Interactions
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For an amphipathic molecule like Dihydro-3-(tetrapropenyl)furan-2,5-dione, MD simulations are particularly valuable for understanding its behavior at interfaces, such as oil-water or solid-liquid interfaces.
While specific MD studies focusing solely on the interfacial interactions of pure Dihydro-3-(tetrapropenyl)furan-2,5-dione are not extensively documented in public literature, the methodology has been applied to systems containing this molecule. For instance, MD simulations have been used to monitor structural changes in insulin (B600854) after modification with (2-Dodecen-1-yl) succinic anhydride (B1165640), a closely related isomer. nih.gov These simulations tracked parameters like gyration radius and accessible surface area over a 10-nanosecond period to understand how the modification impacted the protein's stability and aggregation propensity. nih.gov
In the context of material science, MD simulations can model the orientation and adsorption of DDSA molecules on metal surfaces to elucidate their corrosion inhibition mechanism. Conceptually, the simulation would model the succinic anhydride "head" interacting with the metal substrate while the hydrophobic "tail" orients away from the surface, creating a protective barrier. Similarly, when used as a surfactant or emulsifier, MD simulations can predict the aggregation behavior and the formation of micelles at an oil-water interface, estimating key parameters like the critical micelle concentration (CMC).
Density Functional Theory (DFT) Studies for Elucidating Reaction Mechanisms and Chemical Bonding
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is instrumental in understanding chemical reactivity, reaction pathways, and the nature of chemical bonds.
DFT studies have been employed to explore the reaction mechanisms of related anhydride compounds. For example, research on the degradation mechanism of epoxy resins has included dodecenyl succinic anhydride (DDSA) in its scope of DFT analysis. researchgate.net Such studies typically calculate the energies of reactants, transition states, and products to map out the most favorable reaction pathways.
Furthermore, DFT has been used to analyze the reaction between maleic anhydride and olefins, which is the fundamental synthesis route for all alkenyl succinic anhydrides, including Dihydro-3-(tetrapropenyl)furan-2,5-dione. nih.gov These computational studies support experimental findings from NMR spectroscopy to identify the various isomers formed during the reaction. nih.gov For other anhydrides, DFT calculations of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are used to analyze charge transfer within the molecule, providing insights into its stability and reactivity. science.gov
Development of Structure-Property Relationship Models for Predicting Material Performance
Structure-Property Relationship models, including Quantitative Structure-Property Relationship (QSPR) models, are theoretical models that correlate the chemical structure of a compound with its physical and functional properties. For Dihydro-3-(tetrapropenyl)furan-2,5-dione, these models are crucial for predicting its performance as a material additive.
The performance of ASAs is strongly linked to their molecular structure. The long, branched C12 alkenyl chain of Dihydro-3-(tetrapropenyl)furan-2,5-dione provides hydrophobicity and acts as an "internal plasticizer," which imparts flexibility and toughness to resins like alkyds and epoxies. rxweb-prd.comresearchgate.net In contrast, the reactive anhydride ring is responsible for the covalent bonding that occurs during the curing of epoxy resins or the esterification of cellulose (B213188) fibers in papermaking. rxweb-prd.comtaylorandfrancis.com
Studies on various ASAs have established qualitative relationships between the alkyl chain length and properties such as water solubility and reactivity. Longer chains, like the C12 chain in DDSA, lead to lower water solubility compared to shorter-chain variants like octenyl succinic anhydride (OSA). researchgate.net When used to modify polysaccharides, this difference in structure affects the degree of substitution and the rheological properties of the resulting biopolymer. trigon-chemie.com In asphalt (B605645) applications, the addition of DDSA has been shown to significantly soften aged bitumen, improving its rheological properties by acting as a reactive surfactant. mdpi.com
While specific QSPR models for Dihydro-3-(tetrapropenyl)furan-2,5-dione are not widely published, the ECHA registration dossier includes computationally predicted properties.
Table 1: Computationally Predicted Properties of Dihydro-3-(tetrapropenyl)furan-2,5-dione
| Property | Value | Source / Method |
|---|---|---|
| Molecular Weight | 266.38 g/mol | PubChem |
| XLogP3 | 5.9 | PubChem (Computed) |
| Topological Polar Surface Area | 43.4 Ų | PubChem (Computed) |
| Rotatable Bond Count | 10 | ChemScene (Computational) |
| H-Bond Acceptor Count | 3 | ChemScene (Computational) |
| H-Bond Donor Count | 0 | ChemScene (Computational) |
This table is interactive. Click on the headers to sort the data.
Predictive Modeling for Environmental Fate and Transport Behaviors
Predictive models are essential for assessing the environmental impact of chemicals. For Dihydro-3-(tetrapropenyl)furan-2,5-dione, these models estimate its persistence, bioaccumulation, and mobility in various environmental compartments.
The European Chemicals Agency (ECHA) registration dossier provides endpoint summaries for the environmental fate of this compound, which are often based on computational models like Quantitative Structure-Activity Relationship (QSAR) tools. europa.eueuropa.eu The calculated octanol-water partition coefficient (log P) of 5.0 suggests that the substance has a tendency to partition into fatty tissues and organic matter rather than remaining in water. europa.eu
Based on such modeling and available data, the compound is classified as potentially causing long-lasting harmful effects to aquatic life (Aquatic Chronic 4, H413). chemos.desigmaaldrich.cn The environmental fate profile from the ECHA dossier includes endpoints for hydrolysis, phototransformation in air and water, and biodegradation, which are key inputs for larger environmental transport models. europa.eu These models simulate how the chemical would be distributed in the environment, for example, through adsorption to soil and sediment, and its potential for bioaccumulation in the food chain. europa.eu
Compound Names Table
| EINECS Number | Common Name/Synonym | IUPAC Name |
| 260-695-3 | Dihydro-3-(tetrapropenyl)furan-2,5-dione | 3-[(E)-dodec-9-enyl]oxolane-2,5-dione nih.gov |
| Dodecenyl succinic anhydride (DDSA) | ||
| Tetrapropenyl succinic anhydride (TPSA) | ||
| (2-Dodecen-1-yl)succinic anhydride |
This table lists the various names and identifiers for the subject compound.
Regulatory Science and Policy Research Considerations
Analysis of Registration and Notification Frameworks for New Chemical Substances (e.g., REACH, EINECS)
The European Inventory of Existing Commercial Chemical Substances (EINECS) is a list of chemical substances that were commercially available in the European Union between January 1, 1971, and September 18, 1981. Substances listed in EINECS, like Sodium 3,6,9,12,15,18,21,24,27,30,33,36-dodecaoxaoctatetracontyl sulphate, were considered "existing substances" under the former EU chemical notification system.
With the advent of the Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) regulation (EC) No 1907/2006, the framework for managing chemical substances in the EU underwent a significant transformation. Under REACH, companies that manufacture or import chemical substances into the EU in quantities of one tonne or more per year are required to register them with the European Chemicals Agency (ECHA). reach.lu This registration involves submitting a dossier of information on the substance's properties and uses. reach.lu
For "phase-in" substances, which include those listed in EINECS, REACH established a series of registration deadlines based on production or import volume. The European Chemicals Agency (ECHA) provides public access to information on registered substances, including their hazardous properties, classification and labelling, and guidance on safe use. echemportal.org Information on Sodium 3,6,9,12,15,18,21,24,27,30,33,36-dodecaoxaoctatetracontyl sulphate is available through the ECHA database, indicating its presence within the EU regulatory system. europa.eu
The pre-registration process under REACH allowed companies to benefit from extended registration deadlines for phase-in substances. env.go.jp By pre-registering, companies declared their intention to register a substance, which facilitated the formation of Substance Information Exchange Forums (SIEFs). In these forums, potential registrants of the same substance could share data and submit joint registration dossiers, thereby avoiding duplication of studies and reducing costs. env.go.jp
Assessment of Environmental Presence and Regulatory Classification under National and International Regulations (e.g., Canadian Environmental Protection Act - CEPA)
In Canada, the regulation of chemical substances is primarily governed by the Canadian Environmental Protection Act, 1999 (CEPA). A key component of CEPA is the Domestic Substances List (DSL), which is an inventory of substances that were in commercial use in Canada between 1984 and 1986. publications.gc.ca Substances not on the DSL are considered "new substances" and are subject to notification and assessment before they can be manufactured or imported. chemscape.com
The Canadian government conducts risk assessments on substances to determine if they pose a risk to human health or the environment. canada.ca This process involves gathering information on a substance's properties, uses, and potential for exposure. canada.ca For substances that are already in commerce (on the DSL), a prioritization process is used to identify those that require further assessment. epa.gov
Substances that are determined to be "toxic" under the criteria set out in CEPA may be subject to a range of risk management measures. The Government of Canada has a Chemicals Management Plan (CMP) that provides a framework for the assessment and management of approximately 4,300 chemical substances. paho.org This integrated approach aims to protect human health and the environment by taking action on chemicals of concern. paho.org
The regulatory status of Sodium 3,6,9,12,15,18,21,24,27,30,33,36-dodecaoxaoctatetracontyl sulphate under CEPA would depend on whether it is listed on the Domestic Substances List. A search of the DSL is necessary to determine its specific regulatory requirements in Canada. chemradar.comcanada.ca
Methodologies for Risk Assessment within Regulatory Science Contexts
The risk assessment of chemical substances is a scientifically rigorous process that underpins regulatory decision-making. It generally involves four key steps: hazard identification, dose-response assessment, exposure assessment, and risk characterization.
For surfactants like alkyl ether sulfates, risk assessment methodologies often consider their environmental fate and effects. Due to their use in "down-the-drain" products, there is a potential for these substances to be released into aquatic environments. mass.gov Risk assessments, therefore, frequently focus on the potential impacts on aquatic organisms. mass.gov
Another important aspect of risk assessment for this class of chemicals is the consideration of their potential to cause skin and eye irritation, which is a key human health endpoint for surfactants. The risk assessment process for these substances often involves a thorough review of available toxicological data to establish safe levels of exposure for both consumers and workers.
Research into the Harmonization of International Chemical Hazard Evaluation Systems (e.g., GESAMP Frameworks)
The harmonization of chemical hazard evaluation systems is a critical area of research in regulatory science, aimed at promoting a consistent approach to chemical safety across different countries and regulatory bodies. A prominent example of such a framework is the one developed by the Joint Group of Experts on the Scientific Aspects of Marine Environmental Protection (GESAMP).
GESAMP has established a hazard evaluation procedure for chemicals transported by ships. maritimecyprus.com This procedure provides a systematic way to assess the hazards of substances to both human health and the marine environment. maritimecyprus.com The GESAMP framework generates a "hazard profile" for each chemical, which is a concise summary of its hazardous properties. maritimecyprus.com
A key focus of recent efforts has been the harmonization of the GESAMP hazard evaluation criteria with the United Nations' Globally Harmonized System of Classification and Labelling of Chemicals (GHS). maritimecyprus.com The GHS provides a standardized approach to classifying chemicals and communicating hazard information through labels and safety data sheets. The alignment of the GESAMP framework with the GHS helps to ensure consistency in how the hazards of chemicals are described and managed in the maritime transport sector and other sectors. maritimecyprus.com
For surfactants like Sodium 3,6,9,12,15,18,21,24,27,30,33,36-dodecaoxaoctatetracontyl sulphate, which may be transported in bulk by sea, the GESAMP hazard evaluation provides a crucial framework for assessing their potential risks to the marine environment. The ongoing research into the harmonization of such systems is vital for ensuring a coherent and effective global approach to chemical safety. bund.degesamp.org
Q & A
Q. What are the best practices for documenting EC 260-695-3’s experimental procedures to ensure reproducibility?
- Guidelines :
- Record raw data (e.g., NMR FID files, chromatograms) in electronic lab notebooks with timestamps.
- Publish synthetic procedures with CAS numbers for all reagents and detailed purification steps .
- Share crystallographic data (CIF files) in public repositories (e.g., Cambridge Structural Database) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
